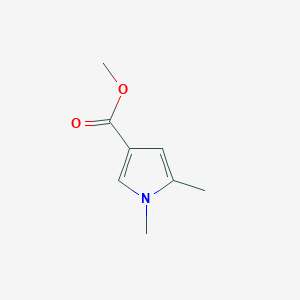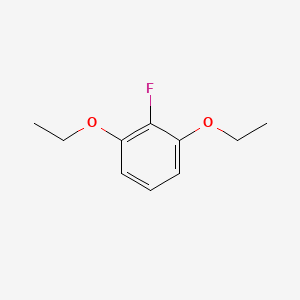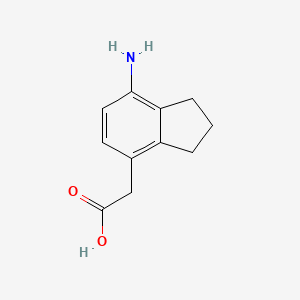
4-(Difluoromethylsulphonyl)-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethylsulphonyl)-2-fluoroaniline is an organic compound that features a difluoromethylsulfonyl group and a fluorine atom attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethylsulphonyl)-2-fluoroaniline typically involves the introduction of the difluoromethylsulfonyl group to a fluorinated aniline derivative. One common method is the reaction of 2-fluoroaniline with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to enhance the efficiency and safety of the synthesis process. Additionally, the use of alternative reagents and catalysts that are more environmentally friendly and economically viable is often explored in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethylsulphonyl)-2-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-(Difluoromethylsulphonyl)-2-fluoroaniline has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Biological Research: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethylsulphonyl)-2-fluoroaniline involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can affect various biochemical pathways, making the compound useful in drug development and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethylsulphonyl)-2-fluoroaniline
- 4-(Difluoromethylsulphonyl)-2-chloroaniline
- 4-(Difluoromethylsulphonyl)-2-bromoaniline
Uniqueness
4-(Difluoromethylsulphonyl)-2-fluoroaniline is unique due to the presence of both the difluoromethylsulfonyl group and the fluorine atom on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The specific arrangement of these functional groups also enhances the compound’s potential for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C7H6F3NO2S |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
4-(difluoromethylsulfonyl)-2-fluoroaniline |
InChI |
InChI=1S/C7H6F3NO2S/c8-5-3-4(1-2-6(5)11)14(12,13)7(9)10/h1-3,7H,11H2 |
Clé InChI |
NSHYTOOADGLXEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)
![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
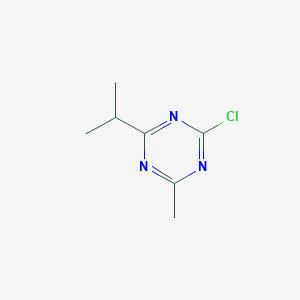
![4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile](/img/structure/B12862117.png)

![4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)

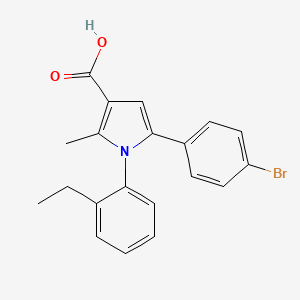

![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
